molecular formula C15H24N4O4 B12495019 Tert-butyl 4-[4-(methoxymethyl)-6-oxo-1,6-dihydropyrimidin-2-yl]piperazine-1-carboxylate

Tert-butyl 4-[4-(methoxymethyl)-6-oxo-1,6-dihydropyrimidin-2-yl]piperazine-1-carboxylate

Cat. No.: B12495019
M. Wt: 324.38 g/mol
InChI Key: MZQUFYBDSSTPCW-UHFFFAOYSA-N
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Description

Tert-butyl 4-[4-(methoxymethyl)-6-oxo-1,6-dihydropyrimidin-2-yl]piperazine-1-carboxylate is a complex organic compound that features a piperazine ring substituted with a methoxymethyl group and a dihydropyrimidinone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 4-[4-(methoxymethyl)-6-oxo-1,6-dihydropyrimidin-2-yl]piperazine-1-carboxylate typically involves multiple steps. One common route starts with the preparation of the piperazine ring, followed by the introduction of the methoxymethyl group and the dihydropyrimidinone moiety. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions in batch or continuous flow reactors. The use of automated systems and advanced purification techniques, such as chromatography and crystallization, ensures the consistent quality of the final product.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 4-[4-(methoxymethyl)-6-oxo-1,6-dihydropyrimidin-2-yl]piperazine-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can reduce specific functional groups, altering the compound’s properties.

    Substitution: This reaction can replace one functional group with another, potentially enhancing the compound’s activity or stability.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to achieve the desired transformation efficiently.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a wide range of functionalized compounds.

Scientific Research Applications

Tert-butyl 4-[4-(methoxymethyl)-6-oxo-1,6-dihydropyrimidin-2-yl]piperazine-1-carboxylate has several scientific research applications:

    Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound can be used to investigate biological pathways and interactions with biomolecules.

    Industry: The compound can be used in the development of advanced materials with specific properties, such as improved stability or reactivity.

Mechanism of Action

The mechanism of action of tert-butyl 4-[4-(methoxymethyl)-6-oxo-1,6-dihydropyrimidin-2-yl]piperazine-1-carboxylate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to changes in cellular processes. The exact pathways involved depend on the compound’s structure and the context in which it is used.

Comparison with Similar Compounds

Similar Compounds

  • Tert-butyl 4-(2-ethoxy-2-oxoethyl)piperazine-1-carboxylate
  • Tert-butyl 4-(2-hydrazino-2-oxoethyl)piperazine-1-carboxylate
  • Tert-butyl 4-(4-bromophenethyl)piperazine-1-carboxylate

Uniqueness

Tert-butyl 4-[4-(methoxymethyl)-6-oxo-1,6-dihydropyrimidin-2-yl]piperazine-1-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various applications, particularly in fields requiring precise molecular interactions.

Properties

Molecular Formula

C15H24N4O4

Molecular Weight

324.38 g/mol

IUPAC Name

tert-butyl 4-[4-(methoxymethyl)-6-oxo-1H-pyrimidin-2-yl]piperazine-1-carboxylate

InChI

InChI=1S/C15H24N4O4/c1-15(2,3)23-14(21)19-7-5-18(6-8-19)13-16-11(10-22-4)9-12(20)17-13/h9H,5-8,10H2,1-4H3,(H,16,17,20)

InChI Key

MZQUFYBDSSTPCW-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCN(CC1)C2=NC(=CC(=O)N2)COC

Origin of Product

United States

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